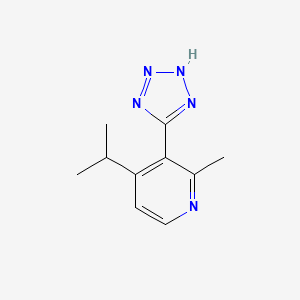![molecular formula C14H18F3N3O B5557279 N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)
N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, commonly known as TPEN, is a chelating agent that has been extensively used in scientific research. TPEN is a small molecule that can selectively chelate divalent metal ions such as zinc, copper, and iron.
Applications De Recherche Scientifique
Molecular Recognition and Complexation
Association Studies and Quantum Chemical Calculations
A study by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates. Through (1)H NMR spectroscopic titrations and quantum chemical calculations, it was found that the substituent effect significantly influences complex formation. This research provides insight into the substituent effect on the association of urea derivatives, crucial for understanding molecular recognition and the design of complex molecular systems (Ośmiałowski et al., 2013).
Pharmacological Activity
Anxiolytic and Muscle-Relaxant Properties
Research by Rasmussen et al. (1978) on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas revealed that these compounds possess anxiolytic activity and muscle-relaxant properties. The study highlights the central nervous system effects of urea derivatives, demonstrating the potential for developing new therapeutic agents (Rasmussen et al., 1978).
Chemical Synthesis and Applications
Lossen Rearrangement and Synthesis of Ureas
Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This methodology facilitates the synthesis of ureas under milder conditions, highlighting the versatile applications of urea compounds in synthetic organic chemistry (Thalluri et al., 2014).
Biological Activity
Cytokinin-Like Activity and Rooting Enhancement
Urea derivatives have been found to exhibit cytokinin-like activity, significantly influencing plant growth and development. Ricci and Bertoletti (2009) reviewed the biological activities of various urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), which are known to enhance adventitious root formation and cell division. This research underscores the potential agricultural applications of urea derivatives in promoting plant morphogenesis (Ricci & Bertoletti, 2009).
Anticancer Activity
Antiproliferative Effects on Cancer Cell Lines
A study on 1-phenyl-3-[4-(pyridin-3-yl)phenyl]urea derivatives by Al-Sanea et al. (2018) assessed their antiproliferative activity against various cancer cell lines. The compounds demonstrated significant efficacy, highlighting the potential of urea derivatives as anticancer agents. This research opens avenues for the development of new therapeutic strategies against cancer (Al-Sanea et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c15-14(16,17)11-5-1-2-6-12(11)19-13(21)18-7-10-20-8-3-4-9-20/h1-2,5-6H,3-4,7-10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCHGUDGTMVFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)
![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)
![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)

![4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)
![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5557287.png)
